

# Comparative Biological Activities of 4-Chloro-2-methoxy-N-methylaniline Derivatives

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## Compound of Interest

**Compound Name:** 4-Chloro-2-methoxy-N-methylaniline

**Cat. No.:** B1328584

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Derivatives of **4-Chloro-2-methoxy-N-methylaniline** are integral scaffolds in medicinal chemistry, primarily investigated for their potential as anticancer agents. These compounds are frequently incorporated into heterocyclic systems like quinazolines to function as kinase inhibitors. This guide provides a comparative analysis of their biological activities, supported by experimental data and methodologies, to inform researchers and professionals in drug development.

## Anticancer Activity: A Comparative Overview

The primary therapeutic application explored for derivatives of **4-Chloro-2-methoxy-N-methylaniline** is in oncology. Specifically, when coupled with a quinazoline moiety, these derivatives have shown potent activity as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation.

## In Vitro Cytotoxicity Data

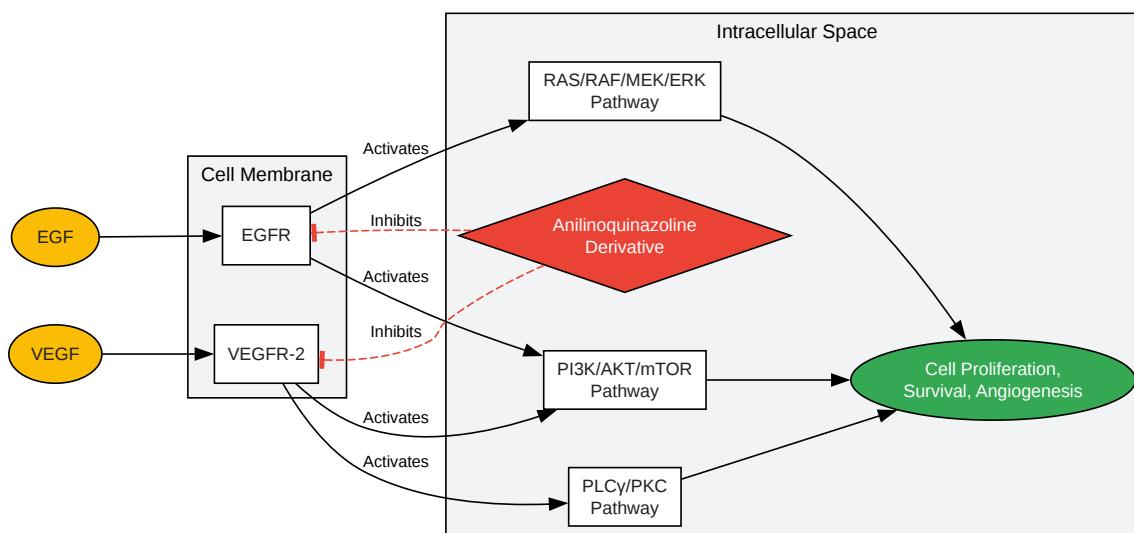
The following table summarizes the cytotoxic activity of various anilinoquinazoline derivatives, including those structurally related to **4-Chloro-2-methoxy-N-methylaniline**, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological function.

Compound ID	Derivative Structure/ Substitution	Target Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)	Source
10e	6-bromo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine	HCT-116 (Colon)	>10	Doxorubicin	0.06	<a href="#">[1]</a>
T98G (Glioblastoma)	>10	Doxorubicin	0.03	<a href="#">[1]</a>		
10f	6-iodo-N-(2-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine	HCT-116 (Colon)	>10	Doxorubicin	0.06	<a href="#">[1]</a>
T98G (Glioblastoma)	>10	Doxorubicin	0.03	<a href="#">[1]</a>		
10b	N-methyl-N,2-diphenyl-6-bromoquinazolin-4-amine	HCT-116 (Colon)	2.8	Doxorubicin	0.06	<a href="#">[1]</a>

T98G (Glioblastoma)	2.0	Doxorubicin	0.03	[1]
10k line derivative	4-(4-fluoro-2-methoxy-N-methylanilino)quinazoline	A549 (Lung)	0.07	Afatinib 0.05 [2]
PC-3 (Prostate)	7.67	Afatinib	4.1	[2]
MCF-7 (Breast)	4.65	Afatinib	5.83	[2]
HeLa (Cervical)	4.83	Afatinib	6.81	[2]
16c azepine based on 2-chloro-4-anilinoquinazoline	Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline	HCT-116 (Colon)	Significant antiproliferative effect	- - [3]
U251 (CNS)	Significant antiproliferative effect	-	-	[3]
LOX IMVI (Melanoma)	Significant antiproliferative effect	-	-	[3]
MCF7 (Breast)	Significant antiproliferative effect	-	-	[3]

## Signaling Pathways and Mechanism of Action

Anilinoquinazoline derivatives often exert their anticancer effects by targeting the ATP-binding site of kinase enzymes within critical signaling pathways. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are prominent targets.<sup>[2][4]</sup> The binding of these inhibitors blocks the downstream signaling cascades that lead to cell proliferation, survival, and angiogenesis.



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Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

## Antimicrobial Activity

While the primary focus has been on anticancer applications, related substituted aniline derivatives have also been evaluated for antimicrobial properties. For instance, certain nicotinamidine derivatives have demonstrated minimum inhibitory concentrations (MIC) in the

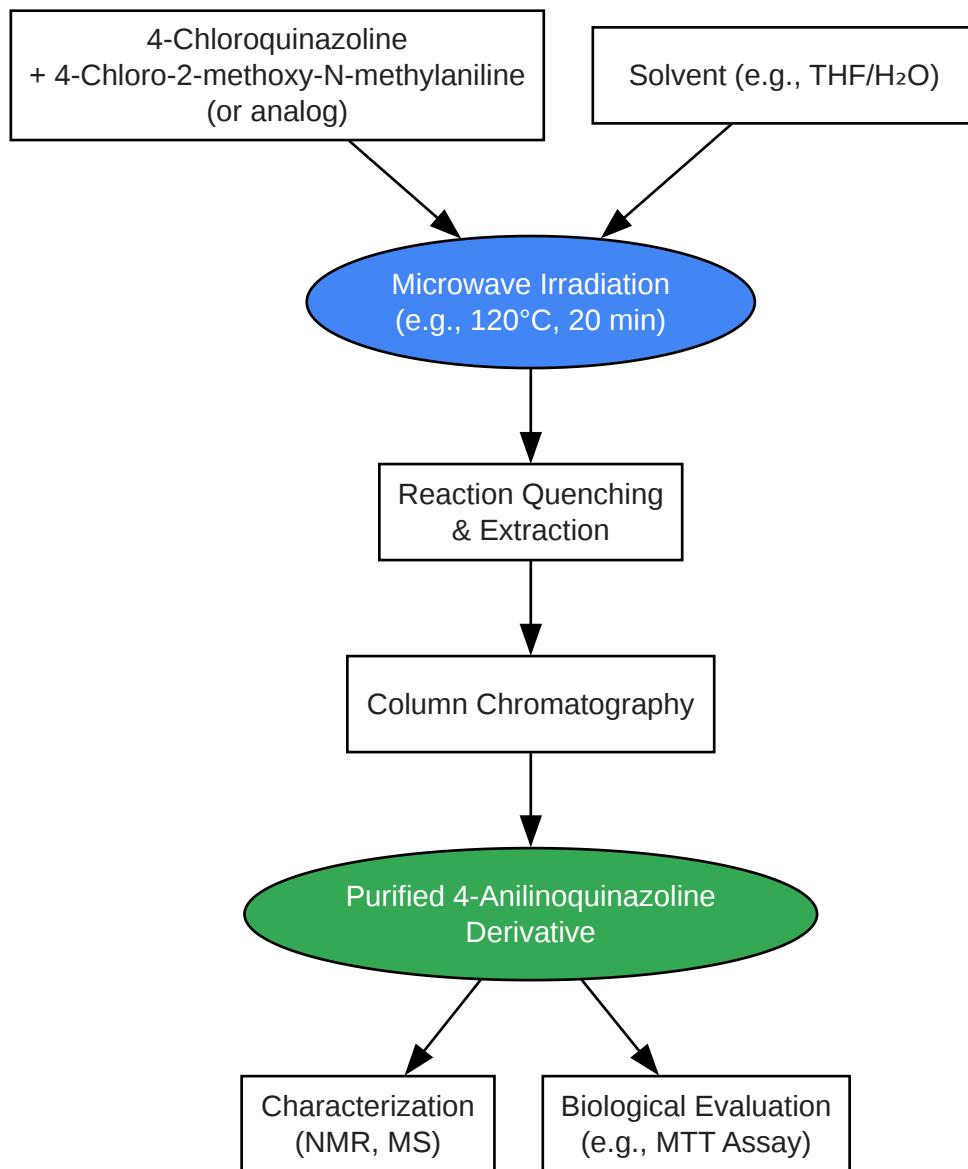
range of 10–20  $\mu$ M against various bacterial strains.<sup>[5]</sup> Similarly, some quinoxaline derivatives have shown considerable antifungal activity.<sup>[6]</sup> This suggests a broader potential for biological activity in appropriately functionalized aniline scaffolds.

## Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these derivatives.

### Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route involves the microwave-mediated N-arylation of a 4-chloroquinazoline with a substituted N-methylaniline.<sup>[1][4]</sup>



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Caption: General workflow for synthesis and biological evaluation.

Detailed Protocol:

- Reaction Setup: In a microwave vial, the 4-chloroquinazoline (1 equivalent), the substituted N-methylaniline (1.2 equivalents), and a solvent mixture such as THF/water are combined.[1]
- Microwave Synthesis: The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120°C) for a short duration (e.g., 20 minutes).[1]

- **Workup:** After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the final anilinoquinazoline derivative.[1]

## In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Detailed Protocol:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[2]
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.[2]
- **Formazan Solubilization:** The MTT-containing medium is removed, and DMSO is added to each well to dissolve the purple formazan crystals that have formed in metabolically active cells.[2]
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC<sub>50</sub> value is then calculated from the dose-response curve.

## Conclusion

Derivatives of **4-Chloro-2-methoxy-N-methylaniline**, particularly when incorporated into anilinoquinazoline scaffolds, exhibit significant potential as anticancer agents by targeting key receptor tyrosine kinases. The structure-activity relationship appears to be influenced by the

substitution patterns on both the quinazoline and aniline rings. While the current data is promising, further optimization and broader screening against different cancer cell lines and microbial strains are warranted to fully elucidate the therapeutic potential of this class of compounds.

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